Tetramethylammonium fluoride tetrahydrate
Overview
Description
Crystal Structure Analysis
The crystal structure of Tetramethylammonium fluoride tetrahydrate has been elucidated to be tetragonal, belonging to the space group I41/a with lattice constants a=10.853 and c=8.065 Å at -26°C. The structure is characterized by a hydrogen-bonded ionic/water framework, which includes four-coordinated fluoride ions and three-coordinated water molecules. The tetramethylammonium ions are situated within voids of this framework, suggesting a clathrate-like arrangement .
Synthesis Analysis
Anhydrous tetramethylammonium fluoride can be generated in situ for use in nucleophilic aromatic substitution (SNAr) reactions. The synthesis involves the combination of tetramethylammonium salts, such as cyanide and phenoxide, with fluorine-containing electrophiles. A practical route to obtain anhydrous tetramethylammonium fluoride is through the reaction of tetramethylammonium 2,6-dimethylphenoxide with sulfuryl fluoride (SO2F2). This method has been successfully applied to the SNAr fluorination of various electron-deficient aryl and heteroaryl chlorides as well as nitroarenes .
Molecular Structure Analysis
The molecular orbital study of tetramethylammonium fluoride indicates the presence of strong C–H⋯F− hydrogen bonds, which are among the strongest observed for such interactions. The solid-state structure is favored when four cations surround each fluoride ion in a D2d arrangement, with each fluoride ion acting as an acceptor for four hydrogen bonds from the cations. This arrangement is consistent with the infrared spectrum of the cation in solid tetramethylammonium fluoride .
Chemical Reactions Analysis
The basicity of tetramethylammonium fluoride influences its reactivity in fluorodenitration reactions. Its high basicity allows for H-D exchange in 1,3-dinitrobenzene and deprotonation of N,N-dimethylacetamide. Additionally, its reaction with phthalic anhydride leads to the in situ formation of tetramethylammonium bifluoride, which provides higher yields in the synthesis of fluoroaromatic compounds, albeit at slower reaction rates compared to the fluoride .
Physical and Chemical Properties Analysis
Tetramethylammonium fluoride hydrates, specifically the trihydrate and tetrahydrate forms, are stable crystalline solids at 25°C. These hydrates are framework clathrate hydrates that form at 0°C and exhibit interesting solid-liquid relationships. The dihydrate form is the first solid to form upon dehydration and is in equilibrium with the stoichiometric liquid trihydrate. The structure of the solid trihydrate has been proposed based on analogy with related compounds and infrared spectral comparison . Additionally, low-temperature infrared spectra of cluster anions in tetramethylammonium fluoride have revealed band patterns that are consistent with the distortion of tetrahedral ions to other point groups within the crystal lattice .
Scientific Research Applications
Selective Methylation of Organic Compounds
Tetramethylammonium fluoride (TMAF) serves as a selective methylating agent for a variety of organic compounds including amides, indoles, pyrroles, imidazoles, alcohols, and thiols. The process is noted for its operational simplicity, broad applicability, and easy purification steps, making TMAF a versatile reagent in organic synthesis (Hong‐Gang Cheng et al., 2019).
Biaryl Coupling
TMAF is instrumental in promoting the coupling of aryl iodides with unactivated arenes to form biaryls. This method, which does not require strong bases or expensive additives, can be conducted in air and moisture without specific precautions, offering a versatile approach to synthesizing aromatic and heteroaromatic compounds (Kanako Nozawa‐Kumada et al., 2019).
Utilization in Material Science and Environmental Studies
Perovskite Solar Cells
In the realm of solar energy, TMAF is used to modify the surface and electrical properties of electrodes in perovskite solar cells, improving their efficiency and reducing certain performance issues. This application highlights the role of TMAF in advancing renewable energy technologies (Chun Huang et al., 2019).
Gas Sensing Technologies
TMAF-coated quartz crystals have been employed to quantify gases like CO2, SO2, NH3, and H2S. This demonstrates the potential of TMAF in developing sensitive and stable sensors for environmental monitoring (M. Gomes et al., 2000).
Fundamental Studies and Innovative Applications
Molecular Orbital Studies
The infrared spectrum and molecular structure of TMAF have been a subject of interest, particularly in understanding the strong C–H⋯F − hydrogen bonds and their potential effects on solid-state structure. These studies contribute to the fundamental understanding of molecular interactions and material properties (K. Harmon & Susan L. Madeira, 2001).
Photocatalytic Degradation
In exploring the modification of surface functional groups of photocatalysts, TMAF has been used to study the photocatalytic degradation of tetramethylammonium ions. This work helps in understanding how surface modifications can influence photocatalytic activities, with implications for environmental cleanup technologies (Muhammad Shariq Vohra et al., 2003).
Safety And Hazards
Tetramethylammonium fluoride tetrahydrate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .
Future Directions
Tetramethylammonium fluoride tetrahydrate has been used for the large-scale preparation of a challenging 4-fluorothiazole . It is procured on a large scale and rigorously dried by distillation with isopropyl alcohol and then dimethylformamide at elevated temperature . This indicates its potential for large-scale industrial applications.
properties
IUPAC Name |
tetramethylazanium;fluoride;tetrahydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.FH.4H2O/c1-5(2,3)4;;;;;/h1-4H3;1H;4*1H2/q+1;;;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFTZNVQVRRDLN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.O.O.O.O.[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369104 | |
Record name | Tetramethylammonium fluoride tetrahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylammonium fluoride tetrahydrate | |
CAS RN |
17787-40-5, 373-68-2 | |
Record name | Tetramethylammonium fluoride tetrahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethylammonium fluoride tetrahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetramethylammonium fluoride tetrahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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